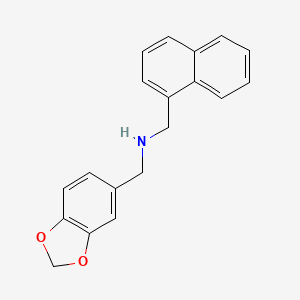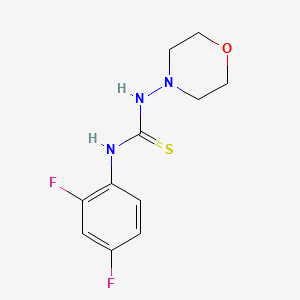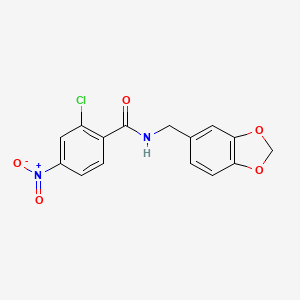![molecular formula C18H19NO3 B5821411 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5821411.png)
3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one, also known as EMAP, is a chemical compound that has been studied extensively for its potential applications in scientific research. EMAP is a member of the chalcone family of compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is not fully understood, but studies have suggested that it may act through multiple pathways. 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to activate the p38 MAPK pathway, which is involved in regulating inflammation and apoptosis.
Biochemical and Physiological Effects:
3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to induce apoptosis by activating caspase-3 and caspase-9. Additionally, 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to inhibit the expression of VEGF and MMP-9, which are involved in angiogenesis and metastasis. In inflammation, 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neurodegenerative disorders, 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to reduce oxidative stress and inflammation, which are thought to contribute to disease progression.
実験室実験の利点と制限
3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to have low toxicity in vitro and in vivo. However, one limitation of 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is that it is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one and its potential side effects.
将来の方向性
There are several potential future directions for research on 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one. One area of interest is the development of 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one derivatives with improved solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one and its potential applications in the treatment of various diseases. Finally, studies are needed to investigate the safety and efficacy of 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one in animal models and human clinical trials.
合成法
3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction. In this reaction, 2-ethoxybenzaldehyde and 4-methoxyacetophenone are combined with a base catalyst to form the chalcone intermediate. This intermediate is then reacted with aniline in the presence of a reducing agent to yield 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one.
科学的研究の応用
3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has shown promise as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one exhibits anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. In neurodegenerative disorders, 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
(E)-3-(2-ethoxyanilino)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-22-18-7-5-4-6-16(18)19-13-12-17(20)14-8-10-15(21-2)11-9-14/h4-13,19H,3H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEOQHSVNBHTQH-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5821335.png)

![N-(3-{[(2-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5821345.png)
![N-{4-[(methylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5821351.png)

![N-benzyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5821376.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5821383.png)
![N-[(benzylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5821398.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5821402.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5821419.png)
![5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5821423.png)


